

Application Notes and Protocols for Fluo-5N: A Guide for Researchers

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Compound of Interest

Compound Name: *Fluo-5N*
Cat. No.: *B1264630*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Fluo-5N**, a low-affinity fluorescent calcium indicator, for the quantitative measurement of high concentration calcium dynamics within cellular compartments. Detailed protocols for various applications, along with recommended laser and filter sets, are provided to ensure optimal experimental outcomes.

Introduction to Fluo-5N

Fluo-5N is a fluorescent calcium indicator characterized by its relatively low affinity for Ca^{2+} , with a dissociation constant (K_d) of approximately $90 \mu\text{M}$.^{[1][2][3][4][5]} This property makes it an ideal probe for measuring high calcium concentrations (in the range of $1 \mu\text{M}$ to 1mM) that would saturate higher-affinity indicators like Fluo-4.^{[1][2][4][5][6]} **Fluo-5N** exhibits a dramatic increase in fluorescence intensity (over 100-fold) upon binding to calcium, with excitation and emission maxima at approximately 494nm and 516nm , respectively.^{[1][4][5][7][8]} Its spectral properties make it highly compatible with common laser lines, such as the 488nm argon-ion laser, and standard FITC filter sets.^{[1][5][6][7][8]}

Spectral Properties and Recommended Instrumentation

For accurate and robust measurements using **Fluo-5N**, proper instrument setup is crucial. The following tables summarize the key spectral characteristics and provide recommended laser and filter configurations for common laboratory instruments.

Table 1: Spectral Characteristics of **Fluo-5N**

Property	Wavelength (nm)
Excitation Maximum (Ca ²⁺ -bound)	~494
Emission Maximum (Ca ²⁺ -bound)	~516

Data sourced from multiple references.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)

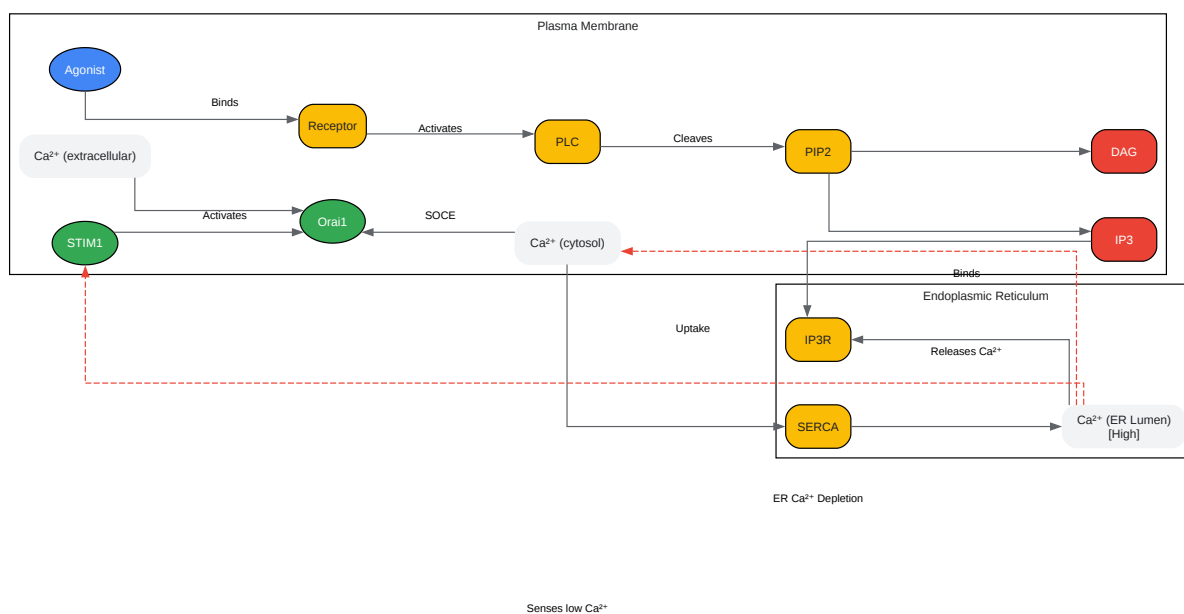
Table 2: Recommended Laser and Filter Sets for **Fluo-5N**

Instrument	Excitation Source	Excitation Filter	Dichroic Mirror	Emission Filter
Confocal Microscope	488 nm Laser	488/10 nm	505 nm LP	525/50 nm
Fluorescence Microscope	Broad-spectrum lamp (e.g., Mercury, Xenon)	480/30 nm (FITC)	505 nm LP (FITC)	535/40 nm (FITC)
Flow Cytometer	488 nm Laser	-	-	530/30 nm
Microplate Reader	Xenon Flash Lamp	485/20 nm	-	528/20 nm

Note: LP denotes a long-pass filter. The specific bandwidths of filters can be adjusted based on the instrument and experimental requirements.

Signaling Pathway Visualization

Fluo-5N is particularly well-suited for studying calcium signaling in organelles with high calcium concentrations, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), as well as for investigating processes like store-operated calcium entry (SOCE).



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Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental Protocols

Here we provide detailed protocols for common applications of **Fluo-5N**.

Protocol 1: Measuring Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Calcium Dynamics

This protocol is designed for measuring changes in SR/ER calcium concentration in cultured cells.

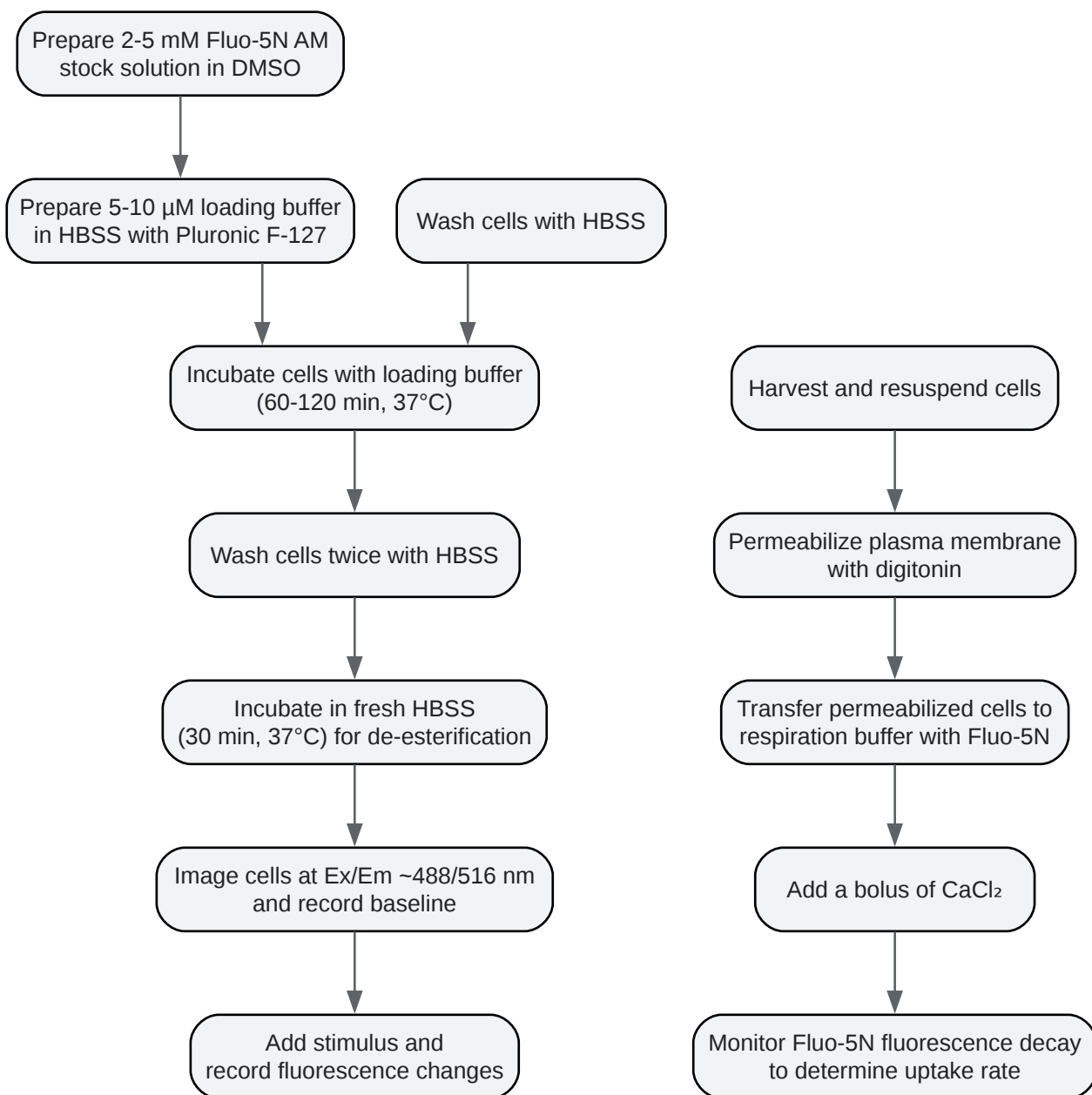
Materials:

- **Fluo-5N** AM (Acetoxymethyl ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional, to prevent dye leakage)
- Cells cultured on coverslips or in imaging dishes

Procedure:

- Preparation of **Fluo-5N** AM Stock Solution:
 - Prepare a 2-5 mM stock solution of **Fluo-5N** AM in anhydrous DMSO.
 - Aliquot into single-use volumes and store at -20°C, protected from light.
- Preparation of Loading Buffer:
 - On the day of the experiment, thaw an aliquot of the **Fluo-5N** AM stock solution.
 - Prepare a loading buffer by diluting the **Fluo-5N** AM stock solution to a final concentration of 5-10 µM in HBSS.

- To aid in dye solubilization, pre-mix the **Fluo-5N** AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
- If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
- Cell Loading:
 - Wash the cultured cells once with HBSS.
 - Add the loading buffer to the cells and incubate for 60-120 minutes at 37°C in the dark. The longer incubation time helps to compartmentalize the dye into the SR/ER.[3]
 - After incubation, wash the cells twice with fresh HBSS to remove excess dye.
 - Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.
- Imaging:
 - Mount the coverslip or imaging dish onto the microscope stage.
 - Excite the cells at ~488 nm and collect the emission at ~516 nm.
 - Record baseline fluorescence before adding agonists or inhibitors to stimulate calcium release or uptake.
 - A decrease in **Fluo-5N** fluorescence corresponds to calcium release from the SR/ER, while an increase indicates calcium uptake.



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- To cite this document: BenchChem. [Application Notes and Protocols for Fluo-5N: A Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264630/docs#application-notes-and-protocols-for-fluo-5n-a-guide-for-researchers>]

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